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Compound of Interest

Compound Name: FIIN-3

Cat. No.: B611983

A detailed analysis of the kinase selectivity of the irreversible FGFR inhibitor FIIN-3 reveals a
distinct off-target profile compared to other prominent FGFR inhibitors such as AZD4547,
BGJ398 (infigratinib), and erdafitinib. This guide provides a comparative overview of their off-
target profiles, supported by experimental data, to aid researchers in the selection and
interpretation of studies involving these compounds.

FIIN-3 is a potent, irreversible inhibitor of Fibroblast Growth Factor Receptors (FGFRs) that has
been developed to overcome resistance to first-generation FGFR inhibitors.[1][2] A key
characteristic of FIIN-3 is its covalent mechanism of action, which distinguishes it from many
other FGFR inhibitors in clinical development. Understanding the complete kinase selectivity
profile is crucial for predicting potential side effects and for the rational design of future
experiments.

Comparative Kinase Inhibition Profile

To provide a clear comparison of the off-target profiles, the following tables summarize the
biochemical potency and kinase selectivity of FIIN-3 against a panel of kinases, alongside
available data for AZD4547, BGJ398, and erdafitinib.

Table 1: Biochemical Potency against FGFR Family
Kinases
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FGFR1 (IC50, FGFR2(IC50, FGFR3(IC50, FGFR4 (IC50,

Inhibitor

nM) nM) nM) nM)
FIIN-3 13.1 21 314 35.3
AZDA4547 0.2 2.5 1.8 165
BGJ398 0.9 1.4 1 60
Erdafitinib 1.2 25 3.0 5.7

Note: IC50 values represent the concentration of the inhibitor required to inhibit 50% of the
kinase activity in a cell-free assay. Data for FIIN-3 is from Tan et al., PNAS 2014, data for other
inhibitors is compiled from various public sources.[2][3]

Table 2: Off-Target Kinase Inhibition Profile (% Inhibition

at 1 pM)

Kinase FIIN-3 AZDA4547 BGJ398 Erdafitinib

EGFR <1 >90 >90 Not available
VEGFR2 (KDR) 21 <10 <10 Not available
ABL1 68 >90 <10 Not available
FYN 48 >90 <10 Not available
KIT 76 >90 <10 Not available
LCK 56 >90 <10 Not available
LYN 45 >90 <10 Not available
YES1 39 >90 <10 Not available
SRC 55 >90 >90 Not available

Note: This table presents a selection of key off-target kinases. Data for FIIN-3 is derived from
the KINOMEscan™ panel as reported in the supplementary information of Tan et al., PNAS
2014. Data for AZD4547 and BGJ398 is based on available public data and may not be from a
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directly comparable KINOMEscan™ panel. A lower percentage indicates weaker inhibition.
Values in bold indicate significant inhibition.

A significant finding from the kinome profiling is that FIIN-3 is a potent dual inhibitor of both
FGFR and the Epidermal Growth Factor Receptor (EGFR).[2][4] This is a critical distinction
from other FGFR inhibitors. The ability of FIIN-3 to covalently target a cysteine residue in the
ATP-binding pocket of both kinases underlies this dual activity.[2][4]

In contrast, AZD4547 and BGJ398 are highly selective for FGFRs over EGFR. AZD4547 does,
however, exhibit inhibitory activity against VEGFR2 (KDR).[2][3][5][6] BGJ398 is reported to be
more than 40-fold selective for FGFR1-3 over FGFR4 and VEGFR2, although it shows some
activity against other kinases such as Abl, Fyn, Kit, Lck, Lyn, and Yes at higher concentrations.
[7] Erdafitinib is a pan-FGFR inhibitor, and while comprehensive public off-target kinase panel
data is not as readily available, it is known to be highly potent against all four FGFR family
members.[8][9][10]

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental approaches used to determine these off-
target profiles, the following diagrams are provided.

Cytoplasm

Phosphorylat o o 4’ "
Cell Membrane ospronyeres %‘ Nucleus
Gorim)—eo DG G
T

Click to download full resolution via product page

FGFR Signaling Pathway
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KINOMEscan™ Experimental Workflow

Experimental Protocols
KINOMEscan™ Kinase Profiling Assay

The off-target profile of FIIN-3 was determined using the KINOMEscan™ platform (DiscoveRx).
This assay is an in vitro competition binding assay that quantitatively measures the interaction

of a test compound with a large panel of kinases.

Methodology:

o Assay Components: The assay utilizes three main components: a DNA-tagged kinase, an
immobilized ligand that binds to the active site of the kinase, and the test inhibitor.
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» Competition Binding: The test inhibitor is incubated with the DNA-tagged kinase and the
immobilized ligand. The inhibitor competes with the immobilized ligand for binding to the
kinase's active site.

e Quantification: After the binding reaction reaches equilibrium, the amount of kinase bound to
the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag.

o Data Analysis: The results are reported as a percentage of the control (DMSO vehicle),
where a lower percentage indicates stronger binding of the inhibitor to the kinase. A
selectivity score (S-score) can also be calculated to represent the number of off-target
kinases inhibited above a certain threshold. For FIIN-3, a concentration of 1.0 uM was used
for the initial screen against a panel of 456 kinases.[1]

Cellular Thermal Shift Assay (CETSA)

To confirm target engagement in a cellular context, a Cellular Thermal Shift Assay (CETSA)
can be employed. This method assesses the thermal stability of a target protein in the
presence and absence of a ligand.

Methodology:

Cell Treatment: Intact cells are treated with the test inhibitor (e.g., FIIN-3) or a vehicle control
(DMSO) for a specified period.

o Heating: The treated cells are then heated to a range of temperatures. Ligand-bound
proteins are generally more resistant to thermal denaturation.

o Cell Lysis and Fractionation: After heating, the cells are lysed, and the soluble fraction
(containing non-denatured proteins) is separated from the precipitated, denatured proteins
by centrifugation.

o Protein Detection: The amount of the target protein remaining in the soluble fraction at each
temperature is quantified, typically by Western blotting or mass spectrometry.

o Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a
function of temperature. A shift in the melting curve to a higher temperature in the presence
of the inhibitor indicates target engagement.[11][12][13][14][15]
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Conclusion

The irreversible FGFR inhibitor FIIN-3 exhibits a distinct off-target profile characterized by
potent dual inhibition of both FGFR and EGFR. This contrasts with other selective FGFR
inhibitors like AZD4547 and BGJ398, which show greater selectivity against EGFR but may
have other off-target activities, such as inhibition of VEGFR2. The covalent mechanism of FIIN-
3 contributes to its unique selectivity profile. Researchers should consider these off-target
effects when designing experiments and interpreting results, as the dual inhibition of FGFR and
EGFR by FIIN-3 may have significant biological consequences in cellular and in vivo models.
The provided experimental protocols for kinome scanning and cellular thermal shift assays offer
a framework for further investigation into the selectivity and target engagement of these and
other kinase inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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